molecular formula C11H17N3O B13221478 3-amino-N-(2-aminoethyl)-3-phenylpropanamide

3-amino-N-(2-aminoethyl)-3-phenylpropanamide

Cat. No.: B13221478
M. Wt: 207.27 g/mol
InChI Key: VOOCFFNRHUDOSE-UHFFFAOYSA-N
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Description

3-amino-N-(2-aminoethyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)-3-phenylpropanamide can be achieved through several methods. One common approach involves the amidation of 3-phenylpropanoic acid with 2-aminoethylamine under controlled conditions. The reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-aminoethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3-amino-N-(2-aminoethyl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-amino-N-(2-aminoethyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: Shares the 2-aminoethyl group but differs in its overall structure and function.

    N-(2-Aminoethyl)-1,3-propanediamine: Similar in having multiple amine groups but differs in the presence of the phenyl group.

Uniqueness

3-amino-N-(2-aminoethyl)-3-phenylpropanamide is unique due to its combination of amine and amide functionalities, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-N-(2-aminoethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H17N3O/c12-6-7-14-11(15)8-10(13)9-4-2-1-3-5-9/h1-5,10H,6-8,12-13H2,(H,14,15)

InChI Key

VOOCFFNRHUDOSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN)N

Origin of Product

United States

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